molecular formula C5H4Cl2N2 B015144 4,6-Dichloro-5-methylpyrimidine CAS No. 4316-97-6

4,6-Dichloro-5-methylpyrimidine

Cat. No. B015144
CAS RN: 4316-97-6
M. Wt: 163 g/mol
InChI Key: NUEYDUKUIXVKNB-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methylpyrimidine (4,6-DCMP) is an organic compound with a chemical formula of C5H4Cl2N2. It is a colourless solid that is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 4,6-DCMP is also used as a reagent in the synthesis of other compounds. It is an important intermediate in the synthesis of a variety of compounds, including pyrimidine derivatives, heterocycles, and other compounds.

Scientific Research Applications

Synthesis of Azo Dyes

“4,6-Dichloro-5-methylpyrimidine” is used in the synthesis of novel pyrimidine azo dyes. These dyes are prepared through a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-subtituted)benzothiazole(s) . These dyes may be suitable for applications in the textile industry .

Anticancer Agents

Pyrimidine derivatives, including “4,6-Dichloro-5-methylpyrimidine”, are known to be active as anticancer agents . They are used in the modulation of myeloid leukemia .

Antihypertensive Medicines

“4,6-Dichloro-5-methylpyrimidine” is useful in the development of new antihypertensive medicines . It is used in the synthesis of cardiovascular agents and antihypertensive .

Explosive Material

“4,6-Dichloro-5-methylpyrimidine” is used in the synthesis of 1,1-diamino-2,2-dinitroethylene, an explosive material .

High Energy Density Material

“4,6-Dichloro-5-methylpyrimidine” is used in the synthesis of hydroxyl ammonium salt of 3-dinitromethyl-1,2,4-triazolone, a high energy density material .

Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine

“4,6-Dichloro-5-methylpyrimidine” is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)- (2,3-dihydro-benzothiazol-6-yl)-amine . This compound can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .

Synthesis of Disubstituted Pyrimidines

“4,6-Dichloro-5-methylpyrimidine” reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .

Antimicrobial Agents

Pyrimidine derivatives, including “4,6-Dichloro-5-methylpyrimidine”, are reported to exhibit antimicrobial activities .

properties

IUPAC Name

4,6-dichloro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEYDUKUIXVKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355989
Record name 4,6-Dichloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-methylpyrimidine

CAS RN

4316-97-6
Record name 4,6-Dichloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-5-methylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of atoms in 4,6-Dichloro-5-methylpyrimidine?

A1: 4,6-Dichloro-5-methylpyrimidine is a planar molecule. Crystal structure analysis revealed that all non-hydrogen atoms deviate minimally from the mean plane, with the largest deviation being only 0.016 Å for a nitrogen atom [].

Q2: How does 4,6-Dichloro-5-methylpyrimidine arrange itself in its solid-state structure?

A2: In the crystal lattice, 4,6-Dichloro-5-methylpyrimidine molecules form inversion dimers through pairs of C-H···N hydrogen bonds. These dimers further arrange themselves in a pattern characterized as an R 2 2(6) ring motif [].

Q3: Does 4,6-Dichloro-5-methylpyrimidine react with formaldehyde like other aminopyrimidines?

A3: Unlike some other aminopyrimidines, 4,6-Dichloro-5-methylpyrimidine does not react with formaldehyde under standard conditions. This lack of reactivity, along with observations from other pyrimidine derivatives, suggests that the pyrimidine ring itself is not directly involved in the reactions of aminopyrimidines with formaldehyde []. This information provides insight into the reactivity of 4,6-Dichloro-5-methylpyrimidine and highlights the influence of substituents on the chemical behavior of pyrimidine derivatives.

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